3-(Bromomethyl)pyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

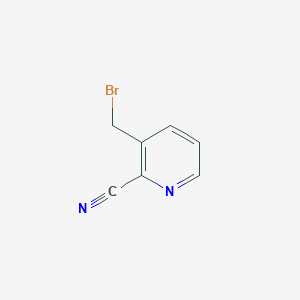

Structure

2D Structure

Properties

IUPAC Name |

3-(bromomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSLVCQAYWTRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438893 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-13-1 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Bromomethyl)pyridine-2-carbonitrile chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Bromomethyl)pyridine-2-carbonitrile. This bifunctional molecule, incorporating a reactive bromomethyl group and a cyano-substituted pyridine ring, presents significant opportunities as a versatile building block in medicinal chemistry and materials science. This document summarizes its known physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential biological activities based on the known reactivity of its constituent functional groups and related pyridine derivatives.

Core Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₅BrN₂. Its structure features a pyridine ring substituted with a bromomethyl group at the 3-position and a nitrile group at the 2-position. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in organic synthesis.

Physicochemical Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available data for the target compound and a closely related analog, 3-bromopyridine-2-carbonitrile, to provide an estimated profile.

| Property | Value (this compound) | Value (3-Bromopyridine-2-carbonitrile) | Reference |

| Molecular Formula | C₇H₅BrN₂ | C₆H₃BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | 183.01 g/mol | [1][2] |

| Melting Point | Data not available | 93-98 °C | |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | Data not available | |

| Appearance | Likely a solid | Hoar or pale yellow solid | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed via a free-radical chain reaction, initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of similar bromomethylpyridine compounds and should be optimized for the specific substrate.

Materials:

-

3-Methylpyridine-2-carbonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridine-2-carbonitrile in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

-

Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reactivity and Chemical Behavior

This compound is a bifunctional molecule, and its reactivity is dictated by the interplay of the bromomethyl group and the electron-deficient pyridine ring bearing a cyano group.

-

Bromomethyl Group: The bromomethyl group is a highly reactive electrophilic site. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as amines, alcohols, thiols, and carbanions.

-

Pyridine Ring and Cyano Group: The pyridine ring, particularly with the electron-withdrawing cyano group, is relatively electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions. The nitrile group itself can undergo hydrolysis to a carboxylic acid or reduction to an amine.

Caption: Key reactivity sites of the target molecule.

Potential Biological Activity and Applications

While there are no specific studies on the biological activity of this compound, the pyridine and cyanopyridine scaffolds are prevalent in many biologically active compounds. This suggests that derivatives of this molecule could be of significant interest in drug discovery.

-

Anticancer Activity: Pyridine derivatives are known to exhibit a wide range of antiproliferative activities against various cancer cell lines. The ability to functionalize the bromomethyl group allows for the synthesis of a library of compounds for screening as potential anticancer agents.

-

Antimicrobial Activity: Various pyridine carbonitrile derivatives have been investigated for their antimicrobial properties.

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or be involved in other interactions within enzyme active sites. For instance, indole-pyridine carbonitriles have been studied as potential inhibitors of α-glucosidase and α-amylase for the management of diabetes mellitus.[4][5]

Drug Discovery Workflow

The utility of this compound as a scaffold in drug discovery can be visualized in the following workflow.

Caption: A potential workflow for drug discovery.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on its structure, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The bromomethyl group suggests that it is likely a lachrymator and an irritant.

Conclusion

This compound is a promising but understudied chemical entity. Its bifunctional nature provides a platform for the synthesis of a diverse range of novel compounds. While specific experimental data is sparse, this guide provides a framework for its synthesis and exploration in medicinal chemistry and materials science. Further research is warranted to fully elucidate its chemical properties and to explore the biological activities of its derivatives.

References

- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 2. 3-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Bromomethyl)pyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(Bromomethyl)pyridine-2-carbonitrile (CAS No. 116986-13-1). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data based on the analysis of its chemical structure and comparison with analogous compounds. Furthermore, this guide outlines standardized experimental protocols for acquiring this data, serving as a practical resource for the synthesis and characterization of this and similar molecules in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of the compound's functional groups and aromatic system.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.7 | Doublet of Doublets (dd) | 1H | H-6 |

| ~ 7.9 | Doublet of Doublets (dd) | 1H | H-4 |

| ~ 7.5 | Doublet of Doublets (dd) | 1H | H-5 |

| ~ 4.6 | Singlet (s) | 2H | -CH₂Br |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-6 |

| ~ 140 | C-4 |

| ~ 135 | C-3 |

| ~ 128 | C-5 |

| ~ 125 | C-2 |

| ~ 116 | -CN |

| ~ 30 | -CH₂Br |

Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 196/198 | High | [M]⁺˙ (Molecular ion peak with bromine isotopes) |

| 117 | High | [M - Br]⁺ (Loss of bromine radical) |

| 90 | Medium | [M - Br - HCN]⁺ (Loss of bromine and hydrogen cyanide) |

Predicted Infrared (IR) Data

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2230 | Medium-Strong | C≡N stretch (nitrile) |

| ~ 1600, 1480, 1440 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~ 1250 | Medium | C-H in-plane bending |

| ~ 690 | Strong | C-Br stretch |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to the specific solvent and sample.

-

Acquire a standard proton (¹H) NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a standard carbon-13 (¹³C) NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), a direct insertion probe is common.

-

Ionization: Ionize the sample using the chosen method (e.g., Electron Ionization at 70 eV).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as a ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This structured approach ensures that the identity and purity of the target compound are rigorously confirmed through multiple, complementary analytical techniques.

Navigating the Safe Handling of 3-(Bromomethyl)pyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 3-(Bromomethyl)pyridine-2-carbonitrile. However, a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 116986-13-1) was not publicly available at the time of this writing. The following information has been synthesized from data for closely related compounds, including its isomers 5-(Bromomethyl)pyridine-2-carbonitrile and 3-Bromopyridine-2-carbonitrile. Therefore, this guide should be used with caution and supplemented by a thorough risk assessment before handling.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance requiring careful handling. Based on data from analogous compounds, it is likely classified as an irritant and potentially harmful if ingested or absorbed through the skin. The GHS classifications for a closely related isomer are summarized below.

Table 1: GHS Hazard Classification for Analogous Compounds

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

| Acute Toxicity, Oral (for 3-Bromopyridine-2-carbonitrile) | 3 | H301: Toxic if swallowed |

Signal Word: Warning[1] or Danger (depending on the specific hazards considered)

Hazard Pictograms:

-

-

(Applicable if acute toxicity is high)

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to prevent exposure.

Table 2: Recommended Personal Protective Equipment

| Body Part | Equipment | Standard |

| Eyes/Face | Safety glasses with side-shields or goggles. A face shield is recommended for larger quantities or when there is a risk of splashing. | EN166 (EU) or OSHA 29 CFR 1910.133[3] |

| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron should be worn. | |

| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dusts/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling

-

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Eyewash stations and safety showers must be readily accessible.[3]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before breaks.[2]

-

Procedural Precautions: Avoid generating dust or aerosols.[2] Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[5]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Protect from light and moisture. Some related compounds are noted to be light-sensitive and may require storage under an inert atmosphere (e.g., argon).[2]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][6]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[7] |

Accidental Release and Spillage

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Experimental Protocol for Spill Cleanup:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Don PPE: Wear appropriate PPE as outlined in Table 2, including respiratory protection.

-

Containment: For solid spills, carefully sweep up the material, avoiding dust generation.[2] Place in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

While data for the specific compound is unavailable, general precautions for similar chemical structures should be followed.

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

-

Specific Hazards: During a fire, hazardous combustion products may be formed, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Visualized Workflows

General Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Chemical Spill Response Workflow

Caption: A step-by-step workflow for responding to a chemical spill.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. angenechemical.com [angenechemical.com]

The Ascendant Role of Pyridine Carbonitrile Derivatives in Modern Drug Discovery: A Technical Review

Executive Summary: The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of clinically approved drugs.[1][2][3] When functionalized with a carbonitrile (cyano) group, the resulting pyridine carbonitrile derivatives emerge as exceptionally versatile intermediates and potent bioactive molecules.[1][4][5] This technical guide provides an in-depth review of the synthesis, pharmacological activities, and structure-activity relationships of this promising class of compounds. It summarizes key quantitative data, details representative experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers, chemists, and professionals in drug development. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the immense therapeutic potential of pyridine carbonitrile derivatives.[4][6]

Introduction: The Pyridine Carbonitrile Core

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a privileged structure in pharmaceutical science due to its ability to improve water solubility and engage in various biological interactions.[7][8][9] The incorporation of a nitrile (-C≡N) group, a potent electron-withdrawing group and a versatile synthetic handle, creates the pyridine carbonitrile scaffold. This unique combination allows for extensive structural modifications and facilitates the synthesis of complex molecules with targeted biological activities.[10][11] These derivatives have demonstrated a wide pharmacological spectrum, making them a focal point of intense research in the quest for novel therapeutics.[2][4][12]

Synthesis Strategies and Experimental Protocols

The synthesis of pyridine carbonitrile derivatives often employs efficient and atom-economical methods, such as multicomponent reactions (MCRs). These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials.

Common Synthetic Approach: One-Pot Multicomponent Reaction

A prevalent method for synthesizing substituted 3-cyanopyridine derivatives is the one-pot reaction involving an aldehyde, an active methylene compound (e.g., malononitrile), an acetophenone derivative, and a base/catalyst like ammonium acetate.[13][14]

Representative Experimental Protocol: Synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles

The following protocol is adapted from the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.[15]

-

Preparation of Reactants: A mixture of an appropriate sodium enolate (10 mmol) and a 2-cyano-N'-(1-arylethylidene)acetohydrazide derivative (10 mmol) is prepared.

-

Reaction: The reactants are dissolved in glacial acetic acid (20 mL).

-

Reflux: The reaction mixture is heated under reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, the mixture is poured into an ice/water bath. The solid precipitate that forms is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final product.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods including Infrared (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS), along with elemental analysis. For example, the presence of the nitrile group is confirmed by a characteristic IR absorption band around 2215–2227 cm⁻¹.[13][15]

Pharmacological Activities and Quantitative Data

Pyridine carbonitrile derivatives exhibit a remarkable range of biological activities, positioning them as promising candidates for various therapeutic areas.[4]

Anticancer Activity

Many derivatives have shown potent antiproliferative activity against various cancer cell lines.[11][12][16] The mechanisms often involve the inhibition of critical enzymes in cell signaling pathways, such as kinases (e.g., Pim-1) or tubulin polymerization.[4][13]

Table 1: Anticancer Activity of Selected Pyridine Carbonitrile Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| 5c | HEPG2 (Liver) | 1.46 | Not specified | [15] |

| 5d | HEPG2 (Liver) | 7.08 | Not specified | [15] |

| Compound 3d | E.coli DNA gyrase A | 1.68 µg/mL | DNA Gyrase A Inhibitor | [12] |

| Compound 14 | DNA gyrase A / B | 0.31 / 0.04 | DNA Gyrase Inhibitor | [17] |

Antimicrobial Activity

The scaffold is also a source of potent antimicrobial agents, with activity against a range of bacteria and fungi.[7][8][17][18] A key target for antibacterial action is the DNA gyrase enzyme, which is essential for bacterial DNA replication.[12][17]

Table 2: Antimicrobial Activity of Selected Pyridine Carbonitrile Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound VIII | S. aureus | 9.7 | [1] |

| Compound VIII | C. albicans | 19.53 | [1] |

| Compounds 7, 9, 14 | C. albicans | 1.95 | [17] |

| Compound 11 | Rhizopus sp. | 1.95 | [17] |

| Compound 29 | Various bacteria | 0.5 - 64 | [7] |

Anti-inflammatory Activity

Certain pyridine carbonitrile derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the arachidonic acid cascade responsible for inflammation.[6] This dual-inhibition approach is a promising strategy for developing safer and more effective anti-inflammatory drugs.[6] Some compounds have shown significant in vivo anti-inflammatory activity, with superior gastrointestinal safety profiles compared to standard drugs like celecoxib.[6]

Structure-Activity Relationships and Diverse Applications

The versatility of the pyridine carbonitrile scaffold allows for systematic modification to optimize potency and selectivity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyridine ring and any attached aryl groups are critical for biological activity.[4][19] This chemical tractability has led to the exploration of these derivatives in a wide array of therapeutic areas.

Conclusion and Future Outlook

Pyridine carbonitrile derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Efficient synthetic methodologies, particularly one-pot multicomponent reactions, enable the rapid generation of diverse chemical libraries for biological screening. The extensive research highlighted in this review confirms their potent activities against cancer, microbial pathogens, and inflammation. The core scaffold's amenability to chemical modification allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research should focus on elucidating precise mechanisms of action, optimizing lead compounds through detailed SAR studies, and exploring novel therapeutic applications to fully harness the potential of this remarkable chemical entity in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. sciforum.net [sciforum.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. nbinno.com [nbinno.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Brominated Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated pyridines are a pivotal class of heterocyclic compounds, extensively utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The position and number of bromine substituents on the pyridine ring profoundly influence the physicochemical properties of these molecules, thereby impacting their reactivity, bioavailability, and suitability for various applications. This technical guide provides a comprehensive overview of the core physical properties of a range of brominated pyridine compounds, including melting and boiling points, solubility, and acidity (pKa). Detailed experimental protocols for the determination of these properties are provided, alongside spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in compound identification and characterization. This document aims to serve as an essential resource for researchers and professionals engaged in the development and application of brominated pyridine derivatives.

Introduction

The introduction of one or more bromine atoms to the pyridine ring results in a diverse family of compounds with a wide spectrum of physical and chemical characteristics. The high electronegativity and steric bulk of bromine, combined with its ability to participate in halogen bonding and as a leaving group in cross-coupling reactions, make brominated pyridines highly valuable synthons. Understanding their fundamental physical properties is a prerequisite for their effective use in synthetic chemistry and drug design. This guide systematically presents these properties, with a focus on providing practical, comparative data and standardized experimental methodologies.

Physical Properties of Monobrominated Pyridines

The position of a single bromine atom on the pyridine ring significantly alters the physical properties of the parent molecule. The following tables summarize the key physical data for 2-, 3-, and 4-bromopyridine.

Table 1: General Physical Properties of Monobrominated Pyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | Colorless to pale brown liquid[1] |

| 3-Bromopyridine | C₅H₄BrN | 158.00 | Colorless liquid[2] |

| 4-Bromopyridine | C₅H₄BrN | 158.00 | White to light yellow crystalline powder |

Table 2: Thermal and Density Properties of Monobrominated Pyridines

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Bromopyridine | -40.1[3] | 192-194[1][4][5] | 1.657[1] |

| 3-Bromopyridine | -27[6] | 172-174[6] | 1.617[6] |

| 4-Bromopyridine | 53-56 | - | - |

Table 3: Acidity and Solubility of Monobrominated Pyridines

| Compound | pKa of Conjugate Acid | Water Solubility | Organic Solvent Solubility |

| 2-Bromopyridine | 0.71[1] | Slightly miscible[1][2] | Miscible with ethanol, ether, benzene, pyridine[7] |

| 3-Bromopyridine | ~2.84 (Predicted) | Data not readily available | Soluble in common organic solvents |

| 4-Bromopyridine | ~3.5 (Predicted) | Data not readily available | The hydrochloride salt is insoluble in organic solvents[8] |

Table 4: Spectroscopic Data for 2-Bromopyridine

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ 150.3, 142.4, 138.6, 128.4, 122.8 |

| IR (Neat) | Characteristic peaks for C-H, C=C, and C=N stretching and bending |

| Mass Spec (EI) | Molecular ion peak at m/z 157/159 |

Table 5: Spectroscopic Data for 3-Bromopyridine

| Technique | Key Data |

| ¹H NMR (dioxane) | δ 8.61 (d), 8.15 (d) |

| ¹³C NMR | Data not readily available |

| IR (Neat) | Characteristic peaks for C-H, C=C, and C=N stretching and bending |

| Mass Spec (EI) | Molecular ion peak at m/z 157/159 |

Physical Properties of Dibrominated Pyridines

The introduction of a second bromine atom further diversifies the physical properties of the pyridine core. The following tables provide a comparative summary of various dibromopyridine isomers.

Table 6: General Physical Properties of Dibrominated Pyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2,3-Dibromopyridine | C₅H₃Br₂N | 236.89 | White to light yellow crystalline powder[9] |

| 2,4-Dibromopyridine | C₅H₃Br₂N | 236.89 | Solid |

| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | White to brown powder/crystal[10] |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | White to off-white crystalline powder[2] |

| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | Solid |

Table 7: Thermal Properties of Dibrominated Pyridines

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dibromopyridine | 56-60[11] | - |

| 2,4-Dibromopyridine | 35-40 | 238 |

| 2,5-Dibromopyridine | 92-95 | 235 |

| 2,6-Dibromopyridine | 117-120[2] | 249[2] |

| 3,5-Dibromopyridine | 110-115 | - |

Table 8: Acidity and Solubility of Dibrominated Pyridines

| Compound | pKa of Conjugate Acid | Water Solubility | Organic Solvent Solubility |

| 2,3-Dibromopyridine | Data not readily available | Slightly soluble[9] | Soluble in ethanol, ether, chloroform[9] |

| 2,4-Dibromopyridine | Data not readily available | Data not readily available | Data not readily available |

| 2,5-Dibromopyridine | Data not readily available | Data not readily available | Soluble in Methanol[10] |

| 2,6-Dibromopyridine | -3.65 (Predicted)[10] | Insoluble[2] | Soluble in hot methanol, ethanol, dioxane, chloroform[2] |

| 3,5-Dibromopyridine | Data not readily available | Insoluble | Soluble in Chloroform and Methanol[4] |

Table 9: Spectroscopic Data for 2,6-Dibromopyridine

| Technique | Key Data |

| ¹H NMR | Provides information about the hydrogen atoms in the molecule.[2] |

| ¹³C NMR | Reveals the carbon framework of the compound.[2] |

| IR | Shows characteristic vibrational frequencies of the functional groups.[2] |

| Mass Spec | Confirms the molecular weight of the molecule.[2] |

Table 10: Spectroscopic Data for 3,5-Dibromopyridine

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 8.606 (A), 8.008 (B) |

| ¹³C NMR | Available data indicates characteristic shifts for the pyridine ring carbons. |

| IR | The solid phase mid FTIR and FT-Raman spectra have been recorded. |

| Mass Spec | Data not readily available |

Experimental Protocols

Accurate and reproducible determination of physical properties is crucial for chemical research and development. This section outlines standardized protocols for key physical property measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow range.

-

Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer.

-

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: Thiele tube or other heating bath, small test tube, capillary tube (one end sealed), thermometer, rubber band.

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer with a rubber band.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently. A stream of bubbles will emerge from the capillary tube.

-

Heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Apparatus: Glass vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, filtration apparatus (e.g., syringe filters), analytical balance, and a suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

-

Procedure:

-

Preparation of a Saturated Solution: An excess amount of the solid brominated pyridine is added to a known volume of the solvent in a sealed vial to ensure that a saturated solution is formed.[9]

-

Equilibration: The vials are agitated in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration of the supernatant.

-

Quantification: The concentration of the brominated pyridine in the clear filtrate is determined using a suitable analytical technique. A calibration curve with standards of known concentrations must be prepared.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[9]

-

pKa Determination (UV-Vis Spectrophotometry)

The pKa of the conjugate acid of a pyridine derivative can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, a set of buffers covering a wide pH range.

-

Procedure:

-

Stock Solution Preparation: A stock solution of the brominated pyridine is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: A series of solutions are prepared by adding a small, constant volume of the stock solution to a series of buffers with known pH values.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[1]

-

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the physical properties of a novel brominated pyridine compound.

Caption: Workflow for Physical Property Characterization.

Relationship Between Bromine Position and Basicity (pKa)

The position of the electron-withdrawing bromine atom on the pyridine ring influences the basicity of the nitrogen atom. This can be visualized as a logical relationship.

Caption: Influence of Bromine Position on Pyridine Basicity.

Conclusion

The physical properties of brominated pyridines are a direct consequence of the number and position of the bromine substituents. This guide has provided a consolidated resource of these properties for a range of mono- and di-brominated pyridines, offering a valuable tool for chemists in both academic and industrial settings. The detailed experimental protocols and spectroscopic data further enhance the utility of this document for the practical synthesis and characterization of these important heterocyclic compounds. A thorough understanding of these fundamental properties will continue to underpin the development of novel molecules with tailored functions in medicine, agriculture, and materials science.

References

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. rsc.org [rsc.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. 2,5-Dibromopyridine(624-28-2) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. enamine.net [enamine.net]

- 11. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 3-(Bromomethyl)pyridine-2-carbonitrile: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the predicted structural and spectroscopic characteristics of 3-(Bromomethyl)pyridine-2-carbonitrile (CAS RN: 116986-13-1). Due to the current absence of published experimental data for this specific compound, this document leverages data from analogous structures and established principles of spectroscopic and crystallographic analysis to provide a robust predictive model. Detailed experimental protocols for the synthesis, purification, and comprehensive structural elucidation of the title compound are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development who may be interested in the synthesis and characterization of novel pyridine derivatives.

Introduction

This compound is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of a reactive bromomethyl group, a cyano moiety, and a pyridine ring makes it a versatile intermediate for the synthesis of more complex molecular architectures. A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for its effective utilization in research and development. This guide aims to fill the current gap in the literature by providing a detailed predictive analysis and a clear roadmap for its experimental characterization.

Predicted Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Predicted Value | Source |

| CAS Number | 116986-13-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₅BrN₂ | --INVALID-LINK--[1] |

| Molecular Weight | 197.03 g/mol | --INVALID-LINK--[1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related structures |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals corresponding to the three types of aromatic protons and one signal for the benzylic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.7 | Doublet of Doublets | 1H | H-6 | The proton at position 6 is deshielded by the adjacent nitrogen atom and is expected to appear at the lowest field. |

| ~ 7.9 | Doublet of Doublets | 1H | H-4 | The proton at position 4 will be influenced by the electron-withdrawing cyano group. |

| ~ 7.4 | Doublet of Doublets | 1H | H-5 | The proton at position 5 is expected to be the most shielded of the aromatic protons. |

| ~ 4.6 | Singlet | 2H | -CH₂Br | The benzylic protons adjacent to the bromine atom are expected to appear as a singlet in this region. |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ will likely display seven signals, corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152 | C-6 | The carbon adjacent to the nitrogen is expected to be the most deshielded aromatic carbon. |

| ~ 140 | C-4 | Aromatic carbon. |

| ~ 130 | C-5 | Aromatic carbon. |

| ~ 125 | C-3 | The carbon bearing the bromomethyl group. |

| ~ 118 | C-2 | The carbon bearing the cyano group. |

| ~ 115 | -CN | The carbon of the nitrile group. |

| ~ 30 | -CH₂Br | The benzylic carbon atom. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is predicted to show characteristic absorption bands for the C≡N, C-Br, and aromatic C-H and C=C/C=N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretching |

| ~ 2230 | Strong | C≡N stretching of the nitrile group |

| ~ 1600-1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~ 1250 | Medium | C-H in-plane bending |

| ~ 800-700 | Strong | C-H out-of-plane bending |

| ~ 650 | Medium | C-Br stretching |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 197/199 | Molecular ion peaks (M⁺, M⁺+2) with approximately equal intensity, characteristic of the presence of one bromine atom. |

| 118 | Loss of Br radical ([M-Br]⁺) |

| 91 | Loss of Br and HCN ([M-Br-HCN]⁺) |

Proposed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and structural characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from procedures for analogous brominations of methyl-substituted pyridines.

Materials:

-

3-Methylpyridine-2-carbonitrile[2]

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 3-methylpyridine-2-carbonitrile (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Structural Characterization

4.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm assignments.

4.2.2. FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the FT-IR spectrum on a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry

-

Instrumentation: Obtain the mass spectrum using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

4.2.4. X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.[3][4][5]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F².[3][4][5]

Visualizations

The following diagrams illustrate the proposed experimental workflow and the structural features of this compound.

Caption: Proposed experimental workflow for the synthesis and structural analysis.

Caption: Key structural features and predicted ¹H NMR chemical shifts.

Conclusion

This technical guide provides a detailed predictive structural analysis of this compound, a compound for which experimental data is not currently available in the public domain. The predicted spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, offer a valuable reference for researchers working with this molecule. Furthermore, the comprehensive experimental protocols outlined herein provide a clear and actionable path for the synthesis and rigorous structural characterization of this promising chemical intermediate. The information presented is intended to facilitate further research and application of this compound in various fields of chemical science.

References

The Enduring Legacy of Cyanopyridines: From Foundational Synthesis to Modern Drug Discovery

A comprehensive technical guide on the discovery, history, and evolving applications of cyanopyridine compounds for researchers, scientists, and drug development professionals.

Introduction

Cyanopyridines, a class of heterocyclic organic compounds featuring a pyridine ring substituted with a nitrile group, have carved a significant niche in the landscape of chemical synthesis and pharmaceutical development. Their versatile reactivity and presence in a myriad of biologically active molecules have made them indispensable building blocks in medicinal chemistry and materials science. This whitepaper delves into the rich history of cyanopyridine compounds, from their initial discovery to the sophisticated synthetic methodologies and their pivotal role in the development of modern therapeutics. We will explore key experimental protocols, quantitative data on their synthesis and biological activity, and the intricate signaling pathways they modulate.

A Journey Through Time: The Discovery and History of Cyanopyridines

The story of cyanopyridines is intrinsically linked to the broader history of pyridine chemistry. While pyridine itself was first isolated from bone oil by the Scottish chemist Thomas Anderson in the late 1840s, the first synthesis of the parent pyridine ring was achieved by Sir William Ramsay in 1876. The late 19th and early 20th centuries witnessed a burgeoning interest in pyridine chemistry, with seminal contributions from chemists like Arthur Rudolf Hantzsch, who developed the first major synthesis of pyridine derivatives in 1881, and Aleksei Chichibabin, who devised an efficient industrial synthesis of pyridine in 1924.

While a definitive record of the very first synthesis of a simple cyanopyridine remains elusive in early literature, methods for their preparation began to emerge as synthetic organic chemistry advanced. One of the earliest documented methods for the synthesis of 2-cyanopyridine was described in a 1946 patent, which detailed the reaction of cyanogen with 1,3-dienes. The industrial production of the three cyanopyridine isomers (2-, 3-, and 4-cyanopyridine) was later revolutionized by the development of the ammoxidation of the corresponding picolines (methylpyridines). This vapor-phase catalytic reaction remains a cornerstone of their large-scale synthesis today.

Key Synthetic Methodologies: A Technical Overview

The synthesis of cyanopyridines and their derivatives has evolved significantly, with numerous methods developed for both industrial and laboratory-scale production. These methods can be broadly categorized into several key approaches.

Industrial Scale Synthesis: Ammoxidation of Picolines

The ammoxidation of picolines is the most prevalent industrial method for producing 2-, 3-, and 4-cyanopyridine. This process involves the vapor-phase reaction of the corresponding picoline with ammonia and air (as the source of oxygen) over a heterogeneous catalyst at elevated temperatures.

Experimental Protocol: Ammoxidation of 4-Picoline to 4-Cyanopyridine [1]

-

Reactants: 4-picoline, ammonia, and air.

-

Catalyst: A mixed metal oxide catalyst, often containing vanadium and molybdenum oxides on a support like alumina.

-

Reaction Conditions:

-

The molar ratio of 4-picoline:ammonia:air is typically in the range of 1:2-7:10-15.

-

The reactants are vaporized and preheated to 180-330°C.

-

The gaseous mixture is passed through a fixed-bed reactor containing the catalyst.

-

The reaction temperature is maintained between 330-450°C.

-

The reactor head pressure is controlled at 0.020-0.070 KPa.

-

-

Work-up:

-

The reaction gas mixture is cooled and condensed.

-

The crude 4-cyanopyridine is obtained by sub-zero fractionation.

-

The crude product is then purified by rectification (distillation).

-

This method is highly efficient, with reported conversion rates of 4-picoline exceeding 99% and yields of 4-cyanopyridine greater than 98%.[1]

Laboratory Scale Synthesis

A variety of methods have been developed for the synthesis of cyanopyridines on a laboratory scale, offering greater flexibility for the preparation of substituted derivatives.

1. Dehydration of Nicotinamide to 3-Cyanopyridine [2]

This classical method involves the dehydration of nicotinamide (vitamin B3) using a strong dehydrating agent like phosphorus pentoxide.

Experimental Protocol: [2]

-

Reactants: Nicotinamide (powdered), phosphorus pentoxide.

-

Procedure:

-

In a dry 1-liter round-bottomed flask, 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide are mixed.

-

The flask is connected to a distillation apparatus with an air condenser.

-

The pressure is reduced to 15-20 mm Hg.

-

The mixture is heated vigorously with a free flame to melt the material and distill the product.

-

The distillate is collected in a receiver cooled in an ice-salt bath.

-

The product is rinsed from the condenser with ether, the ether is distilled off, and the remaining product is distilled at atmospheric pressure.

-

-

Yield: 71-72 g (83-84%).[2]

2. One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives [3]

This modern approach utilizes microwave irradiation to facilitate a multi-component reaction, offering high yields and short reaction times.

Experimental Protocol: [3]

-

Reactants: Aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Procedure:

-

The reactants are placed in a dry flask.

-

The flask is subjected to microwave irradiation for 7-9 minutes.

-

The reaction mixture is then washed with a small amount of ethanol.

-

The crude product is purified by recrystallization from 95% ethanol.

-

-

Yields: 72-86%.[3]

3. Direct Cyanation of Pyridines [4]

This method allows for the direct introduction of a cyano group onto the pyridine ring.

Experimental Protocol for 2-Cyanopyridines: [4]

-

Reactants: Pyridine or substituted pyridine, trifluoroacetic anhydride, concentrated nitric acid, potassium cyanide, and sodium acetate.

-

Procedure:

-

The pyridine (30 mmol) is dissolved in trifluoroacetic anhydride (15 mL) and cooled.

-

Concentrated nitric acid (1.9 mL, 36 mmol) is added dropwise.

-

After stirring for 2-3 hours at room temperature, the solution is slowly added to a chilled aqueous solution of potassium cyanide (8.4 g) and sodium acetate (8.1 g).

-

After 12 hours, the mixture is extracted with dichloromethane to yield the 2-cyanopyridine derivative.

-

-

Yields: Vary depending on the substrate, with an average yield of 52%.[4]

| Synthesis Method | Isomer(s) Produced | Key Reagents | Typical Yield | Reference |

| Ammoxidation | 2-, 3-, or 4- | Picoline, Ammonia, Air, Catalyst | >95% | [1][5] |

| Dehydration of Amide | 3- | Nicotinamide, P₅O₅ | 83-84% | [2] |

| One-Pot Microwave | 2-Amino-3-cyano derivatives | Aldehyde, Ketone, Malononitrile, NH₄OAc | 72-86% | [3] |

| Direct Cyanation | 2- | Pyridine, TFAA, HNO₃, KCN | ~52% (average) | [4] |

The Role of Cyanopyridines in Drug Discovery and Development

The cyanopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the pyridine ring provides a rigid framework for orienting substituents.

Cyanopyridines as Kinase Inhibitors

A significant area of research has focused on the development of cyanopyridine-based compounds as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Several studies have reported the design and synthesis of cyanopyridine derivatives as potent Pim-1 inhibitors. For example, certain 2-oxo- and 2-chloro-3-cyanopyridine derivatives have shown significant cytotoxic effects against cancer cell lines by inhibiting Pim-1 kinase.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is a hallmark of many cancers. While direct inhibition of this pathway by simple cyanopyridines is less common, the cyanopyridine scaffold is often incorporated into more complex molecules designed to target key kinases in this pathway, such as PI3K and mTOR.

IKK-β and the NF-κB Pathway: IκB kinase β (IKK-β) is a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer. 2-Amino-3-cyanopyridines have been identified as inhibitors of IKK-β, highlighting their potential as anti-inflammatory and anticancer agents.[3]

Signaling Pathway Diagrams

Caption: Pim-1 Signaling Pathway and Inhibition by Cyanopyridines.

Caption: PI3K/AKT/mTOR Pathway with potential inhibition points for cyanopyridine-based drugs.

Experimental Workflow in Drug Discovery

The development of cyanopyridine-based kinase inhibitors typically follows a structured workflow, from initial compound synthesis to preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

The Versatility of 3-(Bromomethyl)pyridine-2-carbonitrile in Medicinal Chemistry: A Gateway to Potent Bioactive Molecules

For Immediate Release

[City, State] – [Date] – 3-(Bromomethyl)pyridine-2-carbonitrile has emerged as a valuable and versatile building block in medicinal chemistry, providing a key structural motif for the development of potent and selective therapeutic agents. Its unique combination of a reactive bromomethyl group and a cyano-substituted pyridine ring allows for facile introduction into a variety of molecular scaffolds, leading to the synthesis of compounds with significant biological activity. This application note highlights the utility of this building block, with a focus on its role in the synthesis of targeted therapies such as PARP inhibitors.

Application in the Synthesis of PARP Inhibitors: The Case of Niraparib

A prominent example of the successful application of a 2-cyano-3-pyridylmethyl moiety, derived from this compound, is in the synthesis of Niraparib. Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer. The core structure of Niraparib features a piperidinylphenylindazole moiety linked to a pyridinecarboxamide group. The 2-cyano-3-pyridylmethyl fragment serves as a crucial component in constructing the broader pharmacophore responsible for the drug's potent inhibitory activity.

The bromomethyl group of this compound provides a reactive handle for nucleophilic substitution reactions, a common strategy for assembling complex drug molecules. Specifically, it can be utilized to alkylate amine-containing fragments, such as piperidine derivatives, to form a key carbon-nitrogen bond, thereby incorporating the cyanopyridine scaffold into the final drug structure.

Quantitative Biological Data

The derivatization of the this compound core has led to the development of highly potent inhibitors. The biological activity of the final compounds is a testament to the importance of this building block.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Niraparib | PARP-1 | 3.8 | Cell-free | [1] |

| Niraparib | PARP-2 | 2.1 | Cell-free | [1] |

Signaling Pathway: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Niraparib exerts its therapeutic effect by inhibiting PARP-1 and PARP-2, thereby preventing the repair of DNA single-strand breaks. When these breaks are encountered during DNA replication, they are converted into double-strand breaks, which are lethal to cancer cells that lack a functional homologous recombination repair pathway.

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound as a building block in the synthesis of bioactive molecules.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes the alkylation of a primary or secondary amine with this compound.

Materials:

-

This compound

-

Amine (e.g., a piperidine derivative)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)

-

Base (e.g., K2CO3, Na2CO3, or triethylamine)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and magnetic stirrer

-

Purification supplies (e.g., silica gel for column chromatography, appropriate solvents)

Procedure:

-

To a solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).

-

Stir the mixture at room temperature under an inert atmosphere for 10-15 minutes.

-

Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

-

Characterize the purified product by appropriate analytical methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Conclusion

This compound is a highly valuable building block for medicinal chemists, enabling the efficient synthesis of complex molecules with significant therapeutic potential. Its application in the synthesis of the PARP inhibitor Niraparib underscores its importance in the development of targeted cancer therapies. The straightforward reactivity of its bromomethyl group, coupled with the electronic properties of the cyanopyridine ring, makes it an attractive starting material for the generation of diverse compound libraries for drug discovery programs. Further exploration of this building block is likely to yield novel drug candidates for a range of diseases.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(Bromomethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)pyridine-2-carbonitrile is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a reactive bromomethyl group and a cyano group, allows for its use as a key intermediate in the synthesis of a diverse array of more complex molecules. The pyridine nitrogen and the cyano group can influence the molecule's electronic properties and binding interactions, while the bromomethyl group provides a reactive handle for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of various functionalities, enabling the construction of compound libraries for drug discovery and the development of novel materials.

These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for conducting these nucleophilic substitution reactions.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide ion from the methylene bridge by a nucleophile. This reaction typically proceeds via an SN2 mechanism, which is favored by the primary nature of the benzylic-like bromide. The general scheme for this reaction is depicted below:

Figure 1: General scheme of the nucleophilic substitution reaction of this compound.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a common method for introducing amino-functionalized side chains. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Table 1: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Aniline | K₂CO₃ | Acetonitrile | 80 | 4 | 85 | 3-((Phenylamino)methyl)pyridine-2-carbonitrile |

| Piperidine | Et₃N | Dichloromethane | 25 | 2 | 92 | 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile |

| Morpholine | K₂CO₃ | DMF | 50 | 3 | 88 | 3-(Morpholinomethyl)pyridine-2-carbonitrile |

| Pyrrolidine | Et₃N | THF | 25 | 2.5 | 90 | 3-(Pyrrolidin-1-ylmethyl)pyridine-2-carbonitrile |

Experimental Protocol: Synthesis of 3-((Phenylamino)methyl)pyridine-2-carbonitrile

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard work-up and purification equipment

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, add aniline followed by potassium carbonate.

-

Stir the reaction mixture at 80°C under a nitrogen atmosphere for 4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 3-((phenylamino)methyl)pyridine-2-carbonitrile.

Figure 2: Workflow for the synthesis of 3-((Phenylamino)methyl)pyridine-2-carbonitrile.

Reactions with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as phenols and alkoxides, react with this compound to form the corresponding ether derivatives. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group of the nucleophile, thereby increasing its nucleophilicity.

Table 2: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Phenol | K₂CO₃ | Acetone | 60 | 5 | 82 | 3-(Phenoxymethyl)pyridine-2-carbonitrile |

| Sodium methoxide | - | Methanol | 25 | 3 | 95 | 3-(Methoxymethyl)pyridine-2-carbonitrile |

| 4-Chlorophenol | Cs₂CO₃ | DMF | 70 | 4 | 87 | 3-((4-Chlorophenoxy)methyl)pyridine-2-carbonitrile |

| Sodium ethoxide | - | Ethanol | 25 | 3.5 | 93 | 3-(Ethoxymethyl)pyridine-2-carbonitrile |

Experimental Protocol: Synthesis of 3-(Phenoxymethyl)pyridine-2-carbonitrile

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard work-up and purification equipment

Procedure:

-

To a suspension of potassium carbonate in anhydrous acetone, add phenol and stir for 15 minutes at room temperature.

-

Add a solution of this compound in acetone to the reaction mixture.

-

Heat the mixture to reflux (approximately 60°C) and stir for 5 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 1 M aqueous solution of sodium hydroxide, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-(phenoxymethyl)pyridine-2-carbonitrile.

Figure 3: Workflow for the synthesis of 3-(Phenoxymethyl)pyridine-2-carbonitrile.

Reactions with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are excellent nucleophiles and react readily with this compound to form thioether derivatives. Similar to oxygen nucleophiles, a base is typically used to generate the more nucleophilic thiolate anion.

Table 3: Reaction of this compound with Sulfur Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Thiophenol | K₂CO₃ | Ethanol | 50 | 2 | 94 | 3-((Phenylthio)methyl)pyridine-2-carbonitrile |

| Sodium thiomethoxide | - | Methanol | 25 | 1.5 | 96 | 3-((Methylthio)methyl)pyridine-2-carbonitrile |

| 4-Methylthiophenol | NaH | THF | 25 | 2 | 91 | 3-(((4-Methylphenyl)thio)methyl)pyridine-2-carbonitrile |

| Ethanethiol | Et₃N | Acetonitrile | 40 | 3 | 89 | 3-((Ethylthio)methyl)pyridine-2-carbonitrile |

Experimental Protocol: Synthesis of 3-((Phenylthio)methyl)pyridine-2-carbonitrile

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.05 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a solution of thiophenol in ethanol, add potassium carbonate and stir the mixture at room temperature for 20 minutes.

-

Add a solution of this compound in ethanol to the reaction mixture.

-

Stir the reaction at 50°C for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-((phenylthio)methyl)pyridine-2-carbonitrile.

Figure 4: Workflow for the synthesis of 3-((Phenylthio)methyl)pyridine-2-carbonitrile.

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reactions involving strong bases like sodium hydride should be conducted with extreme caution under an inert atmosphere.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide range of substituted pyridine derivatives. The protocols outlined in these application notes provide a foundation for the successful execution of nucleophilic substitution reactions with various nitrogen, oxygen, and sulfur nucleophiles. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, makes this building block a powerful tool for researchers in drug discovery and materials science. Further optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

Application Notes and Protocols for N-Alkylation using 3-(Bromomethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction